Cas no 1648864-46-3 (Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate)
Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate
- YRCTWGBSDSYTPH-UHFFFAOYSA-N
- Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate
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- MDL: MFCD28506270
- Inchi: 1S/C16H17NO2/c1-11-9-14(15-6-4-5-12(2)17-15)8-7-13(11)10-16(18)19-3/h4-9H,10H2,1-3H3
- InChI Key: YRCTWGBSDSYTPH-UHFFFAOYSA-N
- SMILES: O(C)C(CC1C=CC(C2C=CC=C(C)N=2)=CC=1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 305
- Topological Polar Surface Area: 39.2
Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 133288-5g |
Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate, 97% |
1648864-46-3 | 97% | 5g |
$6210.00 | 2023-09-07 | |
| Matrix Scientific | 133288-10g |
Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate, 97% |
1648864-46-3 | 97% | 10g |
$8100.00 | 2023-09-07 | |
| TRC | M118235-50mg |
Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate |
1648864-46-3 | 50mg |
$ 255.00 | 2022-06-04 | ||
| TRC | M118235-100mg |
Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate |
1648864-46-3 | 100mg |
$ 420.00 | 2022-06-04 |
Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
Additional information on Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate
Introduction to Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate (CAS No. 1648864-46-3)
Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate, a compound with the chemical formula C17H19NO2, is a pharmaceutical intermediate that has garnered significant attention in the field of medicinal chemistry. This compound, identified by its unique CAS number 1648864-46-3, is characterized by its complex aromatic structure, which includes a phenyl ring substituted with a methyl group and a pyridine moiety. The presence of these functional groups makes it a versatile building block for the synthesis of more intricate molecules, particularly in the development of neurological and anti-inflammatory agents.
The structure of Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate exhibits a high degree of complexity, which is reflected in its potential biological activities. The phenyl ring and the pyridine substituent are known to interact with various biological targets, making this compound a promising candidate for further investigation. Recent studies have highlighted the importance of such aromatic heterocycles in drug design, emphasizing their role in modulating enzyme activity and receptor binding.
In the context of modern pharmaceutical research, the synthesis and characterization of compounds like Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate are crucial for understanding their pharmacological properties. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been employed to elucidate the molecular structure and dynamics of this compound. These studies not only provide insights into its chemical behavior but also aid in the optimization of synthetic routes for large-scale production.
The biological activity of Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate has been explored in several preclinical studies. Research indicates that this compound exhibits potential as an antioxidant and may have applications in the treatment of neurodegenerative diseases. The presence of the pyridine moiety suggests interactions with ion channels and receptors, which are critical targets in neurological disorders. Additionally, the phenyl ring's ability to engage with cytokine pathways makes it an attractive candidate for anti-inflammatory therapies.
One of the most intriguing aspects of Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate is its role as a key intermediate in the synthesis of more complex pharmaceuticals. The flexibility of its structure allows for modifications that can enhance its bioavailability and target specificity. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are pivotal in cancer therapy. The ability to fine-tune its chemical properties makes it a valuable asset in drug discovery pipelines.
The synthetic pathways for Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate involve multi-step organic reactions, often requiring precise control over reaction conditions to ensure high yields and purity. Techniques such as cross-coupling reactions, esterification, and functional group transformations are commonly employed. The development of efficient synthetic routes is essential not only for laboratory-scale investigations but also for industrial-scale production, where cost-effectiveness and scalability are paramount.
Recent advancements in computational chemistry have further enhanced the understanding of Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate's properties. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. This approach has been particularly useful in identifying potential lead compounds for drug development, reducing the need for extensive experimental trials. The integration of computational methods with experimental data provides a more comprehensive view of its pharmacological profile.
The pharmacokinetic properties of Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate are also under investigation to assess its suitability for therapeutic applications. Parameters such as solubility, stability, and metabolic pathways are critical factors that determine its efficacy and safety. Studies have shown that modifications to its structure can significantly influence these properties, making it possible to tailor the compound for specific therapeutic needs.
In conclusion, Methyl 2-(2-methyl-4-(6-methylpyridin-2-yl)phenyl)acetate is a multifaceted compound with significant potential in pharmaceutical research. Its complex structure, characterized by aromatic heterocycles, positions it as a valuable intermediate for developing novel therapeutic agents. Ongoing research continues to uncover new applications and synthetic strategies, underscoring its importance in advancing medicinal chemistry. As our understanding of biological systems evolves, compounds like this will play an increasingly crucial role in addressing complex diseases.
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